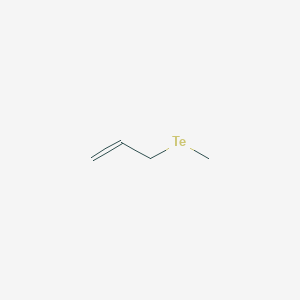
Methylallyltelluride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylallyltelluride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of methylallyltelluride is not well understood. However, it is believed that the compound acts as a nucleophile and attacks electrophilic centers in organic molecules. This results in the formation of new chemical bonds and the synthesis of organic compounds.
Biochemical and Physiological Effects:
Methylallyltelluride has been shown to have antimicrobial and antifungal properties. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, the compound is highly toxic and can cause severe damage to the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methylallyltelluride as a reagent in organic synthesis is its versatility. It can be used in the synthesis of various organic compounds, and its reactions are generally high yielding. However, the compound is highly toxic and requires careful handling. It is also expensive, which may limit its use in large-scale synthesis.
Direcciones Futuras
There are several future directions for research on methylallyltelluride. One area of research is the development of new synthetic methods for the compound. Another area of research is the synthesis of new organotellurium compounds with potential applications in catalysis and medicinal chemistry. Additionally, research on the toxicity and environmental impact of methylallyltelluride is needed to ensure safe handling and disposal of the compound.
Métodos De Síntesis
The synthesis of methylallyltelluride involves the reaction of allyl bromide with sodium telluride in anhydrous tetrahydrofuran (THF) at room temperature. The reaction yields methylallyltelluride as a colorless liquid with a pungent odor. The purity of the compound can be increased by distillation under reduced pressure.
Aplicaciones Científicas De Investigación
Methylallyltelluride has been extensively used as a reagent in organic synthesis. It is a versatile reagent that can be used in the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. It is also used in the synthesis of organotellurium compounds, which have potential applications in catalysis and medicinal chemistry.
Propiedades
Número CAS |
114438-52-7 |
|---|---|
Nombre del producto |
Methylallyltelluride |
Fórmula molecular |
C4H8Te |
Peso molecular |
183.7 g/mol |
Nombre IUPAC |
3-methyltellanylprop-1-ene |
InChI |
InChI=1S/C4H8Te/c1-3-4-5-2/h3H,1,4H2,2H3 |
Clave InChI |
BDYWBKZPUOSJSR-UHFFFAOYSA-N |
SMILES |
C[Te]CC=C |
SMILES canónico |
C[Te]CC=C |
Sinónimos |
METHYLALLYLTELLURIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





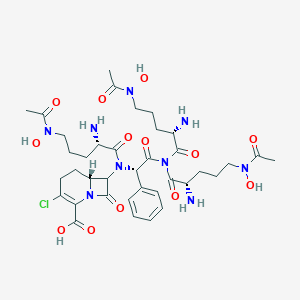
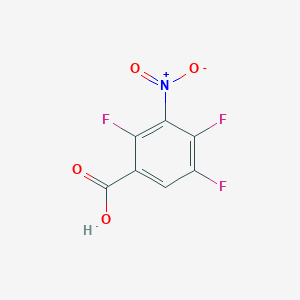
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
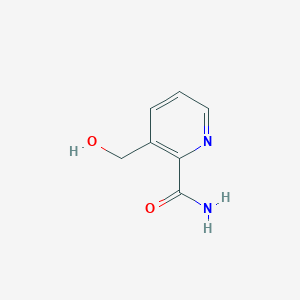
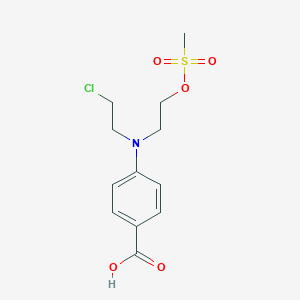
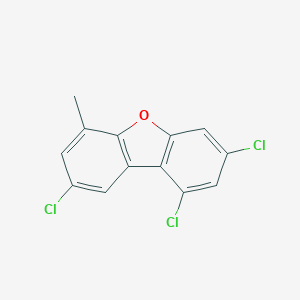
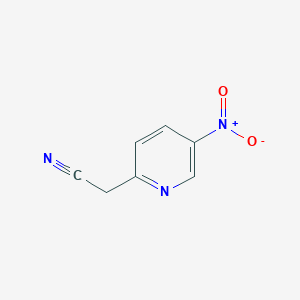
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)



